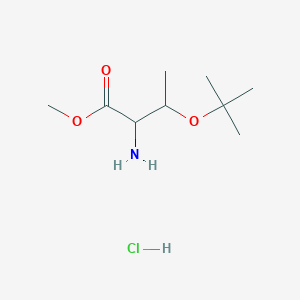

Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

Description

Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chiral amino ester derivative characterized by a methyl ester group, a primary amino group at the C2 position, and a bulky tert-butoxy substituent at the C3 position. This structural configuration confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and prodrugs. The tert-butoxy group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, while the amino group allows for further functionalization.

Properties

IUPAC Name |

methyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKEUUZUMQSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-THR(TBU)-OME HCL typically involves the protection of the hydroxyl group of threonine with a tert-butyl group. The amino group is then protected with a methoxycarbonyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate and methoxyamine hydrochloride.

Industrial Production Methods

Industrial production of H-D-THR(TBU)-OME HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

H-D-THR(TBU)-OME HCL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is a chemical compound that is used in organic synthesis and has potential biological activities, gaining interest in medicinal chemistry and biochemistry for applications in drug development. It has a molecular weight of approximately 189.25 g/mol and features a methyl group, an amino group, and a tert-butoxy group attached to a butanoate backbone.

Scientific Research Applications

This compound is a versatile building block that is used for synthesizing more complex organic molecules. Its applications in scientific research include:

- Organic Synthesis It is used as a building block in organic synthesis for the preparation of complex molecules.

- Pharmaceutical Development It serves as a building block for synthesizing more complex organic molecules.

- Enzyme-Substrate Interactions Interaction studies involving this compound have shown its binding affinity to biological targets. The amino group can form hydrogen bonds with specific residues in enzymes or receptors, potentially modulating their activity. These interactions are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Mechanism of Action

The mechanism of action of H-D-THR(TBU)-OME HCL involves its role as a protected amino acid derivative in peptide synthesis. The tert-butyl and methoxycarbonyl groups protect the functional groups during the synthesis process, preventing unwanted side reactions. The hydrochloride salt form enhances its solubility and stability.

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

- Molecular Formula: C₉H₁₉ClNO₂

- Molecular Weight : 216.70 g/mol

- Key Features: Methyl ester group. 3,3-Dimethyl substituents on the butanoate backbone (vs. tert-butoxy in the target compound). N-Methylamino group (secondary amine) at C2, altering basicity and hydrogen-bonding capacity compared to a primary amine.

- Synthesis : Prepared via HCl-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected precursor, yielding 100% conversion .

- 1H-NMR Data: δ 9.00 (1H, brs, NH), 3.79 (3H, s, OCH₃), 1.02 (9H, s, C(CH₃)₃) .

(2S,3R)-Allyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

- Molecular Formula: C₁₁H₂₂ClNO₃

- Molecular Weight : 251.75 g/mol

- Key Features: Allyl ester group, offering orthogonal reactivity for further modifications (e.g., olefin metathesis or radical reactions). tert-Butoxy substituent at C3, identical to the target compound, providing steric bulk and hydrolytic stability. Primary amino group at C2, enabling straightforward conjugation.

- Applications : Used in asymmetric synthesis and as a building block for bioactive molecules .

Comparative Data Table

Research Findings

Steric and Electronic Effects

- The tert-butoxy group in both the target compound and the allyl derivative enhances steric hindrance, reducing undesired side reactions (e.g., racemization) during peptide coupling . In contrast, the 3,3-dimethyl substituent in the methylamino analog offers less steric bulk but improves lipophilicity .

- Amino Group Differences: The primary amino group in the target and allyl compounds allows for direct acylation or alkylation, whereas the methylamino group in the dimethyl analog requires harsher conditions for functionalization .

Ester Group Reactivity

- Methyl esters (target compound and methylamino analog) are more hydrolytically stable under basic conditions than allyl esters but less versatile in orthogonal synthesis.

- Allyl esters enable chemoselective deprotection under mild conditions (e.g., Pd-catalyzed removal), making them preferable in multi-step syntheses .

Biological Activity

Methyl 2-amino-3-(tert-butoxy)butanoate hydrochloride is an important compound in medicinal chemistry, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of amino acid-based compounds, characterized by the presence of an amino group and a tert-butoxy substituent. Its molecular formula is CHClNO, and it exhibits properties typical of amino acid derivatives, such as solubility in polar solvents and the ability to form hydrogen bonds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes or receptors, facilitating specific interactions that modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation .

- Lipophilicity : The tert-butoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results. A study showed that certain amino acid conjugates demonstrated excellent antibacterial activity compared to standard antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Amino acid derivatives have shown efficacy in reducing inflammation in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of amino acid derivatives, this compound was evaluated alongside other compounds. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria, supporting its potential use in treating infections .

Study 2: Enzyme Inhibition

Another research focused on the compound's role as an enzyme inhibitor. It was found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders. The study highlighted the importance of structural modifications in enhancing inhibitory potency .

Research Findings

Recent studies have explored various aspects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.